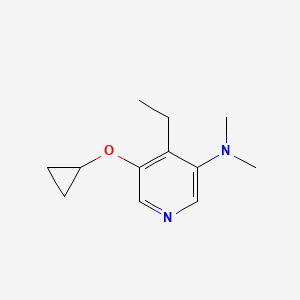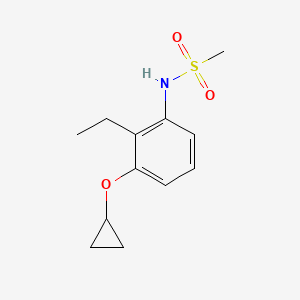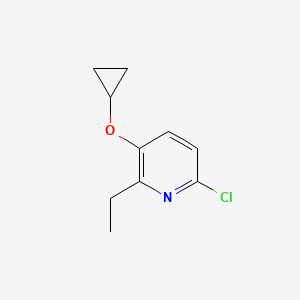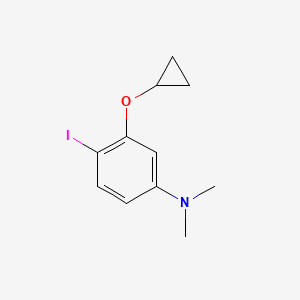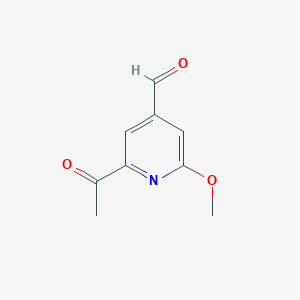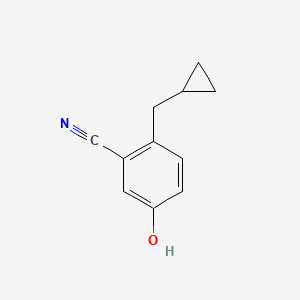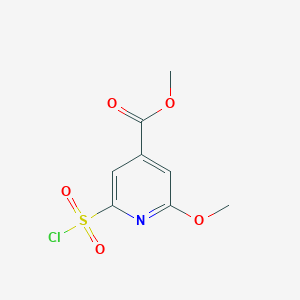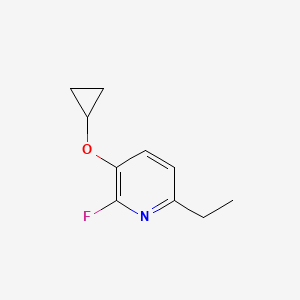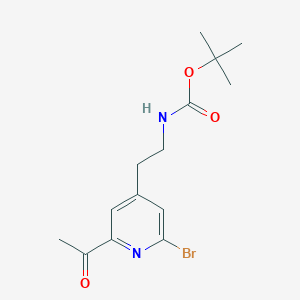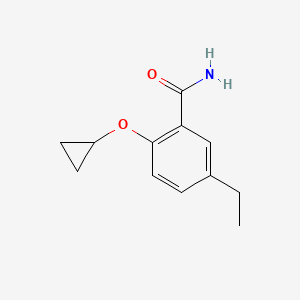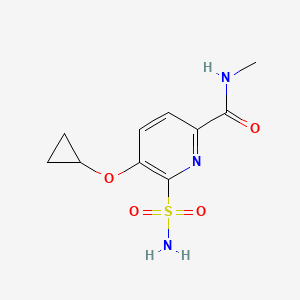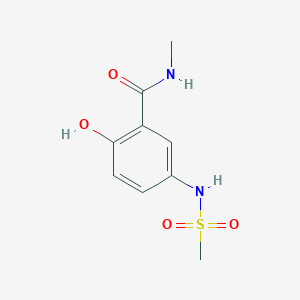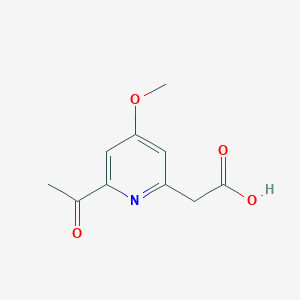
(6-Acetyl-4-methoxypyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Acetyl-4-methoxypyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with acetyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetyl-4-methoxypyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the acetylation of 4-methoxypyridine followed by a series of reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(6-Acetyl-4-methoxypyridin-2-YL)acetic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(6-Acetyl-4-methoxypyridin-2-YL)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (6-Acetyl-4-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The acetyl and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. For instance, the compound may inhibit certain enzymes by forming stable complexes, leading to altered metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine derivatives: Compounds like 4-methoxypyridine and 2-acetylpyridine share structural similarities.
Acetic acid derivatives: Compounds such as indole-3-acetic acid and phenylacetic acid have similar functional groups
Uniqueness
(6-Acetyl-4-methoxypyridin-2-YL)acetic acid is unique due to the specific positioning of its functional groups on the pyridine ring, which can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
2-(6-acetyl-4-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(12)9-5-8(15-2)3-7(11-9)4-10(13)14/h3,5H,4H2,1-2H3,(H,13,14) |
Clave InChI |
MFXHMBSOZULREC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



